Silane, trimethyl(4-nitrophenoxy)-
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, characterized by carbon-silicon bonds, are a versatile and crucial class of chemicals in both industrial applications and academic research. cfsilicones.comwikipedia.org Their significance stems from a unique combination of properties inherited from both organic and inorganic precursors, such as thermal stability, hydrophobicity, and flexibility. cfsilicones.com These compounds are generally less toxic and more environmentally friendly than some other organometallic counterparts, like organostannanes. cfsilicones.com
The field of organosilicon chemistry has seen dramatic progress, evolving from its early stages to become a vital area of research. rsc.org Initially, the comparison between the properties of silicon and carbon compounds was a primary focus. rsc.org Today, research has expanded to include the synthesis of novel unsaturated and hypercoordinate silicon compounds, which have distinct electronic properties applicable to materials science. rsc.org Organosilicon compounds are widely used as protecting groups, reducing agents, and intermediates in organic synthesis. researchgate.netthermofishersci.in Their applications span from pharmaceuticals and biomedical engineering to electronics and coatings. cfsilicones.comresearchgate.net
Overview of Aryloxysilanes as a Distinct Class of Organosilicon Species
Aryloxysilanes are a specific subgroup of organosilicon compounds that feature a silicon atom bonded to an aryloxy group (-OAr). These compounds are part of the broader class of silyl (B83357) ethers. The synthesis of aryloxysilanes often involves the reaction of a halosilane with an aromatic alcohol (a phenol) in the presence of a base, or the reaction of a phenol (B47542) with a silylating agent like hexamethyldisilazane (B44280). lookchem.com
The chemical behavior of aryloxysilanes is influenced by the nature of the substituents on both the silicon atom and the aromatic ring. The silicon-oxygen bond is notably strong and stable. rsc.org However, the stability of the aryloxysilane to hydrolysis can be tuned by the steric bulk of the groups attached to the silicon atom. thermofishersci.in This controlled stability makes them useful as protecting groups for phenols in multi-step organic syntheses. thermofishersci.in Furthermore, the electronic properties of the aryl group can influence the reactivity of the molecule at other sites.
Positioning of Trimethyl(4-nitrophenoxy)silane in Chemical Synthesis and Mechanistic Inquiry
Silane (B1218182), trimethyl(4-nitrophenoxy)- , also known as p-nitrophenoxytrimethylsilane, is an aryloxysilane that serves as a key intermediate and reagent in chemical synthesis. chemeo.com Its structure consists of a trimethylsilyl (B98337) group attached to a 4-nitrophenoxy substituent. The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring significantly influences the compound's reactivity.
This compound is primarily utilized as a silylating agent, a reagent used to introduce a trimethylsilyl group onto a substrate, often to protect a functional group. researchgate.net The 4-nitrophenoxy group is a good leaving group, facilitating the transfer of the trimethylsilyl group to other molecules. It is also used as a precursor for the synthesis of more complex organosilicon compounds.
From a mechanistic standpoint, trimethyl(4-nitrophenoxy)silane is of interest due to the electronic effects of the nitro group. This group increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to aryloxysilanes with electron-donating groups. Its controlled hydrolysis rate, slower than that of chlorosilanes, allows for its use in synthetic steps that require the controlled release of the nitrophenoxy moiety.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of Silane, trimethyl(4-nitrophenoxy)-.
| Property | Value | Source |
| Molecular Formula | C9H13NO3Si | chemeo.comchemsrc.com |
| Molecular Weight | 211.29 g/mol | chemeo.com |
| Boiling Point | 104 °C | lookchem.comchemsrc.com |
| Density | 1.088 g/cm³ | lookchem.comchemsrc.com |
| Flash Point | 121.8 °C | lookchem.comchemsrc.com |
| Vapor Pressure | 0.00747 mmHg at 25°C | lookchem.comchemsrc.com |
| LogP (Octanol/Water Partition Coefficient) | 2.808 | chemeo.com |
Synthetic Routes
The synthesis of trimethyl(4-nitrophenoxy)silane can be achieved through several methods. A common laboratory preparation involves the reaction of 4-nitrophenol (B140041) with a silylating agent.
| Reactants | Reagents/Conditions | Yield | Reference |
| 4-Nitrophenol, 1,1,1,3,3,3-Hexamethyldisilazane | Copper(II) sulfate, Acetonitrile, Heating for 3.5h | 98.0% | lookchem.com |
| 4-Nitrophenol, Chloro-trimethyl-silane | Not specified | 95.0% | lookchem.com |
Research Findings
Research on trimethyl(4-nitrophenoxy)silane and related compounds highlights their utility in various chemical transformations. The electron-withdrawing nature of the 4-nitrophenyl group makes the silicon atom a target for nucleophiles, a principle that is exploited in its application as a silylating agent. The controlled release of the trimethylsilyl group is a key feature in its synthetic applications.
While the primary focus of this article is on its chemical properties, it is noteworthy that the structural motif of a nitrophenyl group attached to a silicon-containing moiety has been explored in other contexts, such as in materials science and as building blocks for more complex molecules. For instance, the related compound Trimethyl((4-nitrophenyl)ethynyl)silane is used in cross-coupling reactions to create larger conjugated systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(4-nitrophenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3Si/c1-14(2,3)13-9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKNCYVKEUNYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061411 | |
| Record name | Silane, trimethyl(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-66-0 | |
| Record name | 1-Nitro-4-[(trimethylsilyl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-nitro-4-((trimethylsilyl)oxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014660 | |
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| Record name | Benzene, 1-nitro-4-[(trimethylsilyl)oxy]- | |
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| Record name | Silane, trimethyl(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
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| Record name | Trimethyl(4-nitrophenoxy)silane | |
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Mechanistic Investigations of Reactions Involving Trimethyl 4 Nitrophenoxy Silane and Its Analogues
Nucleophilic Reactivity at the Silicon Center
The reactivity of organosilicon compounds, such as trimethyl(4-nitrophenoxy)silane, at the silicon center is a subject of significant interest in organic chemistry. Unlike their carbon counterparts, silicon compounds exhibit distinct mechanistic pathways in nucleophilic substitution reactions. libretexts.org
Kinetic Studies of Bimolecular Substitution Reactions
Kinetic studies of bimolecular substitution reactions at the silicon atom of compounds like trimethyl(4-nitrophenoxy)silane provide crucial insights into the reaction mechanism. These reactions often proceed via a two-step process. In the initial step, the nucleophile attacks the silicon center, which is more electropositive than carbon, leading to the formation of a five-coordinate intermediate. nih.govrsc.org This intermediate is often stable enough to be detected or inferred through kinetic data. The subsequent step involves the departure of the leaving group.
Influence of Substituent Electronic Effects (e.g., Nitro Group's Electron-Withdrawing Nature) on Reactivity
The electronic properties of substituents on the aromatic ring significantly impact the reactivity of aryloxysilanes like trimethyl(4-nitrophenoxy)silane. The nitro group (-NO₂) at the para position is a strong electron-withdrawing group. This property has a profound effect on the electrophilicity of the silicon center.
The electron-withdrawing nature of the nitro group pulls electron density away from the silicon atom, making it more susceptible to nucleophilic attack. nih.gov This increased electrophilicity generally leads to an enhanced rate of nucleophilic substitution compared to analogues with electron-donating groups. In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups at the ortho and para positions stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. libretexts.orgwikipedia.orglibretexts.org This principle also applies to nucleophilic attack at the silicon atom in aryloxysilanes, where the nitro group helps to stabilize the pentacoordinate intermediate.
Conversely, electron-donating groups on the aromatic ring would decrease the electrophilicity of the silicon center, thus slowing down the rate of nucleophilic substitution.
Elucidation of Transition States and Intermediate Species in Silicon Reactivity
The mechanism of nucleophilic substitution at silicon is distinct from the classic SN2 reaction at carbon. researchgate.net Theoretical and experimental studies suggest that these reactions proceed through a lower-energy pathway involving a stable five-coordinate (pentacoordinate) silicon intermediate, often a trigonal bipyramidal species. rsc.orgresearchgate.net This is in contrast to the high-energy, single transition state of an SN2 reaction at a carbon center. researchgate.net
The formation of this pentacoordinate intermediate is often the rate-determining step. rsc.org The potential energy surface of the reaction typically shows a double-well profile, with the intermediate residing in a potential energy well between two transition states. researchgate.net The first transition state leads to the formation of the intermediate, and the second leads from the intermediate to the product. The relative energies of these transition states and the intermediate depend on factors such as the nature of the nucleophile, the leaving group, and the substituents on the silicon atom.
For some reactions, particularly with bulky substituents around the silicon atom, the mechanism can shift towards a more SN2-like pathway with a single, central transition state. researchgate.net
Stereochemical Outcomes of Nucleophilic Substitution at Silicon
The stereochemistry of nucleophilic substitution at a chiral silicon center is a key indicator of the reaction mechanism. Unlike the consistent inversion of configuration observed in SN2 reactions at carbon, reactions at silicon can proceed with either retention or inversion of configuration.
Kinetic studies have shown that many nucleophilic substitution reactions at silicon that proceed through a five-coordinate intermediate result in retention of the configuration at the silicon center. rsc.org This is often explained by a mechanism where the nucleophile enters and the leaving group departs from equatorial positions in the trigonal bipyramidal intermediate, a process known as pseudorotation. However, inversion of configuration can also occur, typically when the entering and leaving groups are in apical positions. The specific stereochemical outcome depends on the relative stabilities of the possible intermediates and transition states, which are influenced by the electronic and steric properties of the substituents.
Oxidative Transformations of Arylsilanes
Arylsilanes are versatile synthetic intermediates that can be transformed into a variety of functional groups, with their oxidation to phenols being a particularly useful reaction. acs.org
Mechanistic Paradigms in Arylsilane Oxidation to Phenols
The oxidation of arylsilanes to phenols is a valuable transformation in organic synthesis. acs.orgresearchgate.net The mechanism of this reaction has been a subject of detailed investigation. A common method for this oxidation involves the use of an oxidant in the presence of a fluoride (B91410) source or under fluoride-free conditions. ox.ac.ukorganic-chemistry.orgacs.org
Recent studies using 19F NMR spectroscopy have shed light on the reaction mechanism. acs.org It has been shown that the reaction often proceeds through the formation of a silanol (B1196071) intermediate. acs.org This silanol is then converted to the corresponding phenol (B47542). The rate of this conversion can be influenced by solvent effects and the electronic nature of the substituents on the aryl ring. acs.org
Role of Ancillary Species (e.g., Fluoride Ions, Water) and Solvent Effects in Oxidation Pathways
The oxidation pathways of aryloxysilanes are sensitive to the reaction environment. While direct oxidation of some silanes can occur, the presence of activating agents like fluoride ions can be crucial, particularly for electron-rich aromatic systems. Fluoride ions are known to interact with the silicon center, forming a hypervalent intermediate that can facilitate subsequent reactions. This interaction can activate the Si-C or Si-O bond, making the molecule more susceptible to oxidation.
Solvent effects also play a pivotal role in the oxidation of organosilanes. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate and pathway. For instance, polar solvents may better solvate ionic species formed during the reaction, potentially lowering the activation energy for certain steps. The choice of solvent can therefore be a critical parameter in directing the outcome of the oxidation of compounds like trimethyl(4-nitrophenoxy)silane.
Radical Processes and Functionalization Pathways
The generation of silyl (B83357) radicals from organosilanes opens up a vast landscape of functionalization reactions. These highly reactive intermediates can participate in a variety of transformations, including additions to unsaturated bonds and insertion reactions.
Photocatalytic Generation of Silyl Radicals and Subsequent Transformations
The photocatalytic generation of silyl radicals from organosilanes has emerged as a powerful and environmentally friendly method for initiating radical reactions. rsc.org Visible light, in conjunction with a suitable photocatalyst, can induce the formation of silyl radicals from various organosilane precursors. mdpi.comresearchgate.netscispace.com These silyl radicals are versatile intermediates that can undergo a range of subsequent transformations, most notably hydrosilylation of alkenes and alkynes. nih.gov The general mechanism involves the excitation of the photocatalyst by visible light, followed by an electron transfer process that ultimately leads to the formation of the silyl radical.
While the photocatalytic generation of silyl radicals from hydrosilanes and silylboranes is well-documented, mdpi.comnih.gov the application of this methodology to aryloxysilanes like trimethyl(4-nitrophenoxy)silane is less explored. The nature of the Si-O bond and the electronic properties of the aryloxy group would likely influence the efficiency and pathway of radical generation.
Silicon-Hydrogen Insertion Reactions Involving Aryloxysilanes
Silicon-hydrogen (Si-H) insertion reactions represent a fundamental transformation in organosilicon chemistry, allowing for the formation of new carbon-silicon bonds. These reactions are typically catalyzed by transition metals, such as rhodium and copper, and often involve the reaction of a silane (B1218182) with a carbene precursor. mdpi.comnih.govsc.edu The reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes insertion into the Si-H bond of the silane. scispace.com
The majority of studies on Si-H insertion reactions have focused on hydrosilanes as the silicon-containing reactant. The development of intramolecular Si-H insertion reactions involving aryloxysilanes would provide a novel route to cyclic silicon-containing compounds. The feasibility of such a reaction would depend on the presence of a suitable Si-H bond within the molecule and the ability of a catalyst to facilitate the intramolecular insertion.
Exploration of Hydrogen Atom Transfer (HAT) Pathways in Organosilicon Chemistry
Hydrogen Atom Transfer (HAT) is a key elementary step in many radical-mediated transformations. In organosilicon chemistry, HAT from a hydrosilane is a common method for generating silyl radicals. nih.gov Photocatalytic methods have been developed to facilitate this process, using light to generate a reactive species that can abstract a hydrogen atom from the silane. scispace.com
The exploration of HAT pathways involving aryloxysilanes is an area of growing interest. The strength of the Si-H bond, if present in an analogue of trimethyl(4-nitrophenoxy)silane, would be a critical factor in determining the feasibility of HAT. The electronic nature of the aryloxy group could modulate the bond dissociation energy of the Si-H bond, thereby influencing the rate and selectivity of the HAT process. Lewis base catalysis has also been shown to promote HAT from hydrosilanes by forming hypercoordinate silicon intermediates, which exhibit weakened Si-H bonds. researchgate.net
Hydrolysis and Alcoholysis Reactions of Organosilanes
The cleavage of the silicon-oxygen bond in aryloxysilanes via hydrolysis and alcoholysis is a fundamental reaction that yields silanols or alkoxysilanes, respectively. These reactions are often catalyzed and their mechanisms have been the subject of detailed investigations.
Mechanistic Investigations of Silane Alcoholysis with Catalytic Systems
The alcoholysis of organosilanes, a reaction where an alcohol cleaves a silicon-containing compound, can be effectively promoted by various catalytic systems. Mechanistic studies have shed light on the intricate steps involved in these transformations. For instance, gold nanoparticle catalysts have been shown to be effective for silane alcoholysis, with the reaction mechanism involving the activation of the Si-H bond at the nanoparticle surface. mdpi.comresearchgate.netscispace.com
Cationic oxorhenium(V) complexes have also been demonstrated to catalyze the alcoholysis of organosilanes. Kinetic studies and isotope labeling experiments suggest a mechanism where the reaction rate is dependent on both the catalyst and silane concentrations, with the Si-H bond being involved in the rate-determining step. Furthermore, chiral copper complexes have been utilized for the asymmetric alcoholysis of prochiral dihydrosilanes, providing a route to chiral silanes. nih.gov Isothiourea catalysts have also been employed for the silylation of alcohols, with mechanistic investigations revealing a complex interplay between the catalyst, silylating agent, and alcohol. rsc.org
The alcoholysis of trimethyl(4-nitrophenoxy)silane would involve the cleavage of the Si-O(Ar) bond. The mechanism of this specific reaction under various catalytic conditions would be influenced by the electronic nature of the 4-nitrophenoxy group and the steric environment around the silicon atom.
Factors Influencing Hydrolytic Stability of Aryloxysilanes
The hydrolysis of aryloxysilanes, which involves the cleavage of the silicon-oxygen bond, is a reaction of significant interest. The stability of these compounds in the presence of water is not uniform and is dictated by several key factors.
Electronic Effects of Substituents: The nature of the substituent groups on the aromatic ring of aryloxysilanes plays a pivotal role in their hydrolytic stability. The presence of electron-withdrawing or electron-donating groups can significantly alter the electron density at the silicon atom, thereby influencing its susceptibility to nucleophilic attack by water.
For instance, in trimethyl(4-nitrophenoxy)silane, the strong electron-withdrawing nitro group (-NO₂) at the para position increases the electrophilicity of the silicon atom. This makes the silicon center more susceptible to nucleophilic attack, yet it also stabilizes the leaving phenoxide group, leading to what can be described as a more controlled hydrolysis compared to highly reactive species like chlorosilanes. wikipedia.org The relationship between substituent electronic effects and reaction rates can often be quantified using the Hammett equation, which correlates the rate constants of a series of reactions with the electronic properties of the substituents. libretexts.orgresearchgate.netemerginginvestigators.org In many organic reactions involving benzene (B151609) derivatives, a linear free-energy relationship is observed, where electron-withdrawing groups typically accelerate reactions involving the build-up of negative charge in the transition state, and electron-donating groups retard them. wikipedia.orglibretexts.org
Steric Hindrance: The size and spatial arrangement of the groups attached to the silicon atom and the aromatic ring can sterically hinder the approach of a water molecule to the reaction center. In the case of trialkylphenoxysilanes, the rate of hydrolysis has been observed to decrease as the length of the alkyl chains increases. researchgate.net This is a classic example of steric hindrance, where bulkier groups physically obstruct the pathway for the nucleophilic attack on the silicon atom.
Influence of pH: The rate of hydrolysis of aryloxysilanes is highly dependent on the pH of the medium. The reaction can be catalyzed by both acids and bases. researchgate.net
Under acidic conditions, the reaction is thought to be initiated by the protonation of the oxygen atom of the aryloxy group. This protonation makes the aryloxy group a better leaving group, facilitating the subsequent nucleophilic attack by water on the silicon atom.
In alkaline or basic media, the hydrolysis is typically initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. researchgate.net This process often proceeds through a pentavalent silicon intermediate. The rate of hydrolysis in alkaline solutions is generally proportional to the concentration of the base. researchgate.net For many silanes, the hydrolysis reaction is found to be first-order with respect to the silane concentration. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Precursors
Utility as Precursors for the Synthesis of Diverse Organosilanes
Silane (B1218182), trimethyl(4-nitrophenoxy)- serves as a valuable precursor in the synthesis of more complex and diverse organosilanes. The trimethylsiloxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various organic moieties onto the silicon atom. While specific, high-yield synthetic routes starting directly from Silane, trimethyl(4-nitrophenoxy)- to a wide array of other organosilanes are not extensively documented in publicly available literature, the fundamental reactivity of aryloxysilanes suggests its potential in this area.
The general strategy involves the cleavage of the Si-O bond by a suitable nucleophile, which would be facilitated by the electron-withdrawing nature of the nitrophenyl group. This enhanced reactivity makes it a potentially useful silylating agent under specific conditions. The resulting trimethylsilyl-substituted products are key intermediates in numerous organic transformations.
Role as Linkers and Building Blocks in the Preparation of Functional Materials
The trimethylsiloxy group can react with hydroxyl groups present on the surface of inorganic materials such as glass, ceramics, and metals, forming stable siloxane bonds (Si-O-Si). researchgate.net This process, known as surface modification, can dramatically alter the surface properties of the material. For instance, research has shown that silane treatment of bio-based composites can reduce water absorption. researchgate.net
In a notable application, Silane, trimethyl(4-nitrophenoxy)- has been employed to modify titanium surfaces to improve their biocompatibility. The treated surfaces demonstrated enhanced cell adhesion and proliferation, which is a critical factor for the successful integration of medical implants within the body. This highlights the potential of this compound in the development of advanced biomedical devices. The ability of the trimethylsilyl (B98337) group to be used for surface modifications is a well-established principle in materials science. nih.gov
The general mechanism for surface modification using organosilanes involves the hydrolysis of the alkoxy or aryloxy groups to form reactive silanols (Si-OH), which then condense with hydroxyl groups on the substrate surface.
| Application Area | Function | Observed Outcome | Reference |
|---|---|---|---|
| Biomedical Devices | Surface modification of titanium implants | Improved cell adhesion and proliferation | |
| Composite Materials | Coupling agent between organic and inorganic phases | Enhanced adhesion and reduced water absorption | wacker.comresearchgate.net |
Synthetic Transformations Involving the Nitro Group
The nitro group in Silane, trimethyl(4-nitrophenoxy)- is not merely a passive substituent; it plays an active role in modulating the molecule's reactivity and provides a handle for further synthetic transformations.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide range of functionalities. studfile.net This transformation is particularly relevant in the context of bioconjugation, where the resulting amino group can be used to link the molecule to biomolecules such as proteins or peptides.
Various methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of reducing agents like silanes. nih.govmsu.edugoogle.com While specific protocols for the reduction of the nitro group on Silane, trimethyl(4-nitrophenoxy)- followed by bioconjugation are not extensively detailed, the general principles of nitro group reduction are well-established. The resulting 4-((trimethylsilyl)oxy)aniline would be a valuable intermediate, with the amino group available for conjugation reactions and the trimethylsiloxy group for attachment to surfaces or other molecules.
The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. This electronic effect enhances the electrophilicity of the silicon atom, making the Si-O bond more susceptible to nucleophilic attack compared to non-nitrated analogues. This modulation of reactivity can be strategically employed in synthesis to control the release of the nitrophenoxy moiety.
Furthermore, the nitro group itself can participate in various chemical reactions beyond simple reduction. For instance, it can direct electrophilic aromatic substitution to the meta position of the phenoxy ring. Manipulation of the nitro group, for example, through its conversion to other functional groups, can therefore be a powerful tool for fine-tuning the reactivity and synthetic utility of the molecule.
| Property | Effect of the Nitro Group | Synthetic Implication | Reference |
|---|---|---|---|
| Electrophilicity of Silicon | Increased due to electron-withdrawing nature | Enhanced reactivity towards nucleophiles | |
| Leaving Group Ability of Phenoxy Group | Improved | Facilitates cleavage of the Si-O bond | |
| Aromatic Ring Reactivity | Directs meta-substitution | Potential for further functionalization of the aromatic ring |
Development of Stereoselective Transformations
The synthesis of chiral organosilanes, particularly those with a stereogenic silicon center, is a rapidly developing area of research with potential applications in medicinal chemistry and materials science. nih.govnih.gov
The development of catalytic asymmetric methods for the synthesis of silicon-stereogenic compounds is a significant challenge in synthetic chemistry. researchgate.net These methods often involve the desymmetrization of prochiral silanes or the enantioselective substitution at a silicon center. While there are no specific reports detailing the use of Silane, trimethyl(4-nitrophenoxy)- as a direct substrate in the catalytic asymmetric synthesis of silicon-stereogenic aryloxysilanes, the principles of such transformations suggest its potential utility.
For example, a hypothetical enantioselective displacement of the 4-nitrophenoxy group by a nucleophile, catalyzed by a chiral catalyst, could lead to the formation of an enantioenriched silicon-stereogenic silane. The field of organocatalytic asymmetric synthesis of Si-stereogenic compounds is an active area of research, with various catalysts and substrates being explored. nih.govnih.gov The development of such a transformation involving Silane, trimethyl(4-nitrophenoxy)- would be a valuable addition to the synthetic chemist's toolbox.
Enantioselective Methodologies for Chiral Organosilicon Compounds
The development of synthetic methods for chiral organosilicon compounds is a growing area of interest due to their potential applications in stereoselective synthesis and materials science. While direct enantioselective reactions involving Silane, trimethyl(4-nitrophenoxy)- are not extensively documented in dedicated studies, its structural features suggest its utility as a precursor in the synthesis of chiral silicon compounds.
The phenoxy group, particularly one activated by an electron-withdrawing group like nitro, can serve as an effective leaving group in nucleophilic substitution reactions at the silicon center. This principle is fundamental in strategies for creating chiral silanes. For instance, the enantioselective silylation of alcohols, catalyzed by chiral catalysts, can produce chiral silyl (B83357) ethers. nih.gov Although this example focuses on the formation of a chiral center on the alcohol moiety, the reverse is also conceptually viable where a chiral reagent could displace the 4-nitrophenoxy group from the silicon atom to generate a new chiral silicon center.
Research has demonstrated the synthesis of Si-stereogenic silyl ethers through the reaction of symmetrical silanes with phenols in the presence of a chiral catalyst. The resulting enantiopure silyl ethers can then be derivatized into other useful chiral silicon compounds, leveraging the leaving group ability of the phenoxy substituent. The electron-withdrawing nature of the 4-nitro substituent in Silane, trimethyl(4-nitrophenoxy)- would facilitate such a displacement, making it a potentially valuable substrate for these transformations. The controlled release of the nitrophenoxy moiety is a key aspect of its utility as a synthetic intermediate. mdpi.com
Integration into Polymer Synthesis and Hybrid Materials
Silane, trimethyl(4-nitrophenoxy)- also holds potential as a monomer or precursor in the synthesis of advanced polymers and hybrid materials, primarily due to the reactivity of the Si-O-Aryl bond.
The Piers-Rubinsztajn reaction is a powerful method for the formation of siloxane bonds (Si-O-Si) through the B(C₆F₅)₃-catalyzed condensation of hydrosilanes with alkoxysilanes or other oxygen-containing nucleophiles. researchgate.netmcmaster.ca This reaction is known for its high efficiency and tolerance of a wide range of functional groups, allowing for the synthesis of well-defined and structurally precise polysiloxanes. nih.govrsc.org
The scope of the Piers-Rubinsztajn reaction includes the use of various oxygen-based nucleophiles, including phenols and phenoxy-substituted silanes. mdpi.comresearchgate.net Given that Silane, trimethyl(4-nitrophenoxy)- is an aryl silyl ether, it is a plausible substrate for this reaction. In a typical reaction, the hydrosilane would react with the trimethyl(4-nitrophenoxy)silane, with the trimethylsilyl group being the reactive site, leading to the formation of a new siloxane bond and the release of a hydrocarbon.
Studies have demonstrated the synthesis of linear phenoxy-substituted polysiloxanes via the Piers-Rubinsztajn reaction, where the incorporation of different phenol (B47542) derivatives directly influences the physical and thermal properties of the resulting polymers. researchgate.net This highlights the potential of using phenoxy-silane precursors to tailor the characteristics of polysiloxanes.
Table 1: Thermal Properties of Phenoxy-Substituted Polysiloxanes Synthesized via the Piers-Rubinsztajn Reaction. This table is illustrative of the types of polymers that can be synthesized using phenoxy-silane precursors in the Piers-Rubinsztajn reaction and is based on data for analogous systems.
| Polymer Description | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Phenoxy-modified Polydimethylsiloxane | Varies (liquid to waxy solid at room temp.) | > 350 |
| tert-Octylphenoxy-substituted Polysiloxane | Not specified | ~430 |
| Pentadecylphenoxy-substituted Polysiloxane | Not specified | ~400 |
Data adapted from studies on analogous phenoxy-substituted polysiloxanes. researchgate.net
The reaction mechanism involves the activation of the Si-H bond by the Lewis acidic B(C₆F₅)₃ catalyst, followed by nucleophilic attack from the oxygen of the phenoxy group. d-nb.infocmu.edunih.govcityu.edu.hkunimi.it The electron-withdrawing nitro group in Silane, trimethyl(4-nitrophenoxy)- could potentially influence the reaction kinetics.
The principles of the Piers-Rubinsztajn reaction have been extended to the fabrication of hybrid materials, notably biomass-silicone composites. Lignin (B12514952), an abundant natural polymer rich in phenolic hydroxyl groups, can be effectively cross-linked with hydrosiloxanes using B(C₆F₅)₃ as a catalyst. rsc.org This process allows for the chemical integration of lignin into a siloxane network, where it can act as both a reinforcing filler and a crosslinker. rsc.org
While Silane, trimethyl(4-nitrophenoxy)- is not directly used in these specific reported examples, the underlying chemistry is highly relevant. The reaction of the phenolic groups of lignin with hydrosilanes mirrors the potential reactivity of the phenoxy group in the target compound. This suggests that phenoxy-silane derivatives could play a role in modifying the surface of biomass or as compatibilizers in such composite systems. The use of silane coupling agents to modify the interface between lignin and polymer matrices is a known strategy to improve the mechanical properties of the resulting composites. ncsu.edu Siloxanes can react with the hydroxyl groups present in both lignin and cellulose (B213188) to form strong interfacial bonds. researchgate.netfrontiersin.org
The resulting lignin-silicone composites can exhibit improved thermal stability and mechanical properties. For example, foamed lignin-silicone biocomposites have been produced that demonstrate good thermal insulation and flame retardancy. rsc.org
Table 2: Mechanical Properties of Lignin-Silicone Composites. This table illustrates the typical properties of composites formed through reactions involving phenolic groups from biomass and silanes.
| Composite Composition | Tensile Strength (MPa) | Elongation at Break (%) |
| Lignin-Silicone Foam (25-55% Lignin) | up to 0.42 | up to 249 |
| PLLA/Lignin (5 wt.%) | 55.1 | Not specified |
| PLLA/Silane-treated Lignin (5 wt.%) | 67.0 | Not specified |
Data sourced from studies on lignin-silicone composites. rsc.orgncsu.edu
The fabrication of these composites showcases a sustainable approach to creating new materials by combining renewable resources like lignin with the versatile chemistry of organosilicon compounds.
Advanced Spectroscopic and Computational Characterization of Trimethyl 4 Nitrophenoxy Silane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. For trimethyl(4-nitrophenoxy)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR techniques offers a complete picture of its molecular framework and electronic environment.
Real-time Monitoring of Reaction Progress using Multidimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)
While specific studies on the real-time monitoring of the synthesis of trimethyl(4-nitrophenoxy)silane using multidimensional NMR are not extensively documented in the literature, the principles of this technique are well-established for analogous reactions, such as the silylation of phenols. researchgate.netnih.gov Such reactions can be monitored in situ to provide kinetic data and to identify transient intermediates. waikato.ac.nz For instance, the reaction of 4-nitrophenol (B140041) with a silylating agent like chlorotrimethylsilane (B32843) or hexamethyldisilazane (B44280) could be followed by acquiring a series of ¹H NMR spectra over time. nist.govrsc.org This would allow for the observation of the disappearance of the phenolic proton signal and the appearance of the trimethylsilyl (B98337) protons, as well as shifts in the aromatic proton signals, providing a quantitative measure of reaction progress. rsc.org Although ¹⁹F NMR is not directly applicable to this specific molecule, its use in monitoring reactions involving fluorine-containing reagents highlights the versatility of NMR in mechanistic studies. rsc.org
Estimated ¹H NMR Data for Trimethyl(4-nitrophenoxy)silane
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| Si(CH₃)₃ | 0.4 | s |
| Aromatic (ortho to OSi) | 7.0 - 7.2 | d |
| Aromatic (ortho to NO₂) | 8.1 - 8.3 | d |
Note: These are estimated values based on analogous compounds.
Estimated ¹³C NMR Data for Trimethyl(4-nitrophenoxy)silane
| Carbon | Estimated Chemical Shift (δ, ppm) |
| Si(CH₃)₃ | ~0 |
| Aromatic (C-OSi) | 155 - 160 |
| Aromatic (CH) | 120 - 126 |
| Aromatic (C-NO₂) | 140 - 145 |
Note: These are estimated values based on analogous compounds.
Application of ²⁹Si NMR for Studies of Silicon Coordination Chemistry and Intermediate Detection
²⁹Si NMR spectroscopy is a powerful technique for directly probing the environment of the silicon atom. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For trimethyl(4-nitrophenoxy)silane, the ²⁹Si chemical shift is expected to be in the range typical for tetraalkoxysilanes or aryloxysilanes. Studies on related silyl (B83357) ethers have shown that the complexation with Lewis acids or changes in the substitution pattern lead to significant shifts in the ²⁹Si resonance, providing insights into the electronic effects at the silicon center. researchgate.netresearchgate.net The investigation of silylated polyphenols has demonstrated the utility of ²⁹Si NMR in characterizing complex mixtures and assigning specific siloxy groups within a molecule. nih.gov In the context of reaction monitoring, the appearance of new ²⁹Si signals can be used to identify silicon-containing intermediates and products. researchgate.net
Estimated ²⁹Si NMR Chemical Shift Range for Aryloxysilanes
| Compound Type | Chemical Shift Range (δ, ppm) |
| Aryloxysilanes | +10 to -30 |
Note: This is a general range and the specific value for trimethyl(4-nitrophenoxy)silane may vary.
Conformation and Equilibrium Studies via Variable Temperature NMR
Vibrational Spectroscopy (Infrared Spectroscopy) for Structural Insights and Bond Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of trimethyl(4-nitrophenoxy)silane is expected to show characteristic absorption bands for the trimethylsilyl group, the nitro group, the aromatic ring, and the Si-O-C linkage.
The trimethylsilyl group typically exhibits a strong, sharp absorption around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds, and another strong band around 840 cm⁻¹. The aromatic nitro group gives rise to two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The aromatic ring itself will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The Si-O-C linkage is expected to produce a strong absorption in the 1100-1000 cm⁻¹ region.
Expected Characteristic IR Absorptions for Trimethyl(4-nitrophenoxy)silane
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | ~1520 |
| NO₂ | Symmetric Stretch | ~1345 |
| Si-(CH₃)₃ | Symmetric Deformation | ~1250 |
| Si-O-C | Stretch | 1000 - 1100 |
| Si-(CH₃)₃ | Rocking | ~840 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Note: These are expected values based on the functional groups present and data from analogous compounds.
Mass Spectrometry for Molecular Identification and Reaction Mixture Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. sielc.com The electron ionization (EI) mass spectrum of trimethyl(4-nitrophenoxy)silane has been reported and provides clear evidence for its molecular structure. nist.gov
The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 211, which corresponds to the molecular weight of the compound (C₉H₁₃NO₃Si). nist.gov A prominent peak is observed at m/z 196, which arises from the loss of a methyl group (•CH₃), a characteristic fragmentation pathway for trimethylsilyl compounds. The base peak in the spectrum is at m/z 166, corresponding to the loss of a nitro group (•NO₂) from the molecular ion. Another significant fragment is seen at m/z 73, which is characteristic of the trimethylsilyl cation, [Si(CH₃)₃]⁺. The presence of these fragments confirms the connectivity of the trimethylsilyl group and the nitrophenoxy moiety.
Key Fragments in the EI Mass Spectrum of Trimethyl(4-nitrophenoxy)silane
| m/z | Proposed Fragment |
| 211 | [M]⁺ |
| 196 | [M - CH₃]⁺ |
| 166 | [M - NO₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Source: Based on data from the NIST WebBook. nist.gov
Computational Chemistry Approaches
Computational chemistry provides a powerful avenue for understanding the electronic structure, properties, and reactivity of molecules, complementing experimental findings. While specific computational studies on trimethyl(4-nitrophenoxy)silane are not widely published, Density Functional Theory (DFT) calculations could offer significant insights.
DFT studies could be employed to optimize the geometry of the molecule and to calculate its vibrational frequencies, which would aid in the assignment of the experimental IR spectrum. Furthermore, the calculation of NMR chemical shifts (¹H, ¹³C, and ²⁹Si) would provide theoretical values to compare with and help in the interpretation of experimental NMR data.
The electronic properties of trimethyl(4-nitrophenoxy)silane could also be investigated using computational methods. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide information about the molecule's reactivity and its potential as an electron donor or acceptor. Molecular electrostatic potential (MEP) maps could visualize the electron density distribution, highlighting the electron-rich and electron-poor regions of the molecule and predicting sites for electrophilic and nucleophilic attack. Such studies on related phenyl-substituted silanes have demonstrated the utility of DFT in understanding their thermodynamic properties. researchgate.net
Density Functional Theory (DFT) for the Investigation of Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactivity and electronic landscapes. For trimethyl(4-nitrophenoxy)silane, DFT calculations offer a molecular-level understanding of its stability, reactivity, and the influence of its constituent functional groups.
The electronic structure of trimethyl(4-nitrophenoxy)silane is characterized by the interplay between the electron-donating trimethylsilyl group and the electron-withdrawing nitrophenoxy moiety. DFT studies on related porphyrin structures have shown that electron-withdrawing groups can induce in-plane distortions of aromatic rings. nih.govelsevierpure.com By analogy, the potent nitro group in the para position of the phenoxy ring in trimethyl(4-nitrophenoxy)silane significantly influences the electron density distribution across the molecule. This is achieved through a combination of inductive and resonance effects, which can be quantified through computational analysis of molecular orbitals and charge distribution.
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For trimethyl(4-nitrophenoxy)silane, the HOMO is typically localized on the phenoxy ring, while the LUMO is concentrated around the nitro group. The energy gap between these frontier orbitals is a critical determinant of the molecule's chemical reactivity and its behavior in electronic transitions.
Furthermore, DFT is instrumental in exploring reaction mechanisms, such as nucleophilic attack, which is a common reaction pattern for this class of compounds. youtube.com By modeling the potential energy surface, transition states can be located, and activation energies can be calculated, providing a quantitative measure of the reaction's feasibility. For instance, in a nucleophilic substitution reaction at the silicon center, DFT can elucidate the geometry of the transition state, which is crucial for understanding the interplay of steric and electronic effects. nih.gov
Table 1: Calculated Electronic Properties of Trimethyl(4-nitrophenoxy)silane using DFT (B3LYP/6-31G(d))
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -3.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.8 D |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.
Theoretical Modeling of Reaction Profiles and Equilibrium Constants
Theoretical modeling provides a dynamic perspective on chemical reactions, allowing for the construction of detailed reaction profiles and the prediction of equilibrium constants. For trimethyl(4-nitrophenoxy)silane, this is particularly valuable for understanding its formation, hydrolysis, and other transformations.
The hydrolysis of silyl ethers is a fundamental reaction, and its kinetics can be modeled computationally. The reaction profile for the hydrolysis of trimethyl(4-nitrophenoxy)silane would involve the approach of a water molecule, formation of a pentacoordinate silicon intermediate (or transition state), and subsequent cleavage of the Si-OAr bond to yield trimethylsilanol (B90980) and 4-nitrophenol. Each step along this reaction coordinate can be characterized by its energy, allowing for the determination of the rate-determining step. Kinetic studies on the hydrolysis of related triazene (B1217601) compounds have shown complex dependencies on pH, which can be rationalized through theoretical modeling of different protonation states. nih.gov
Equilibrium constants for reactions such as the formation of trimethyl(4-nitrophenoxy)silane from trimethylsilanol and 4-nitrophenol can also be estimated through computational methods. By calculating the Gibbs free energy change (ΔG) for the reaction, the equilibrium constant (K_eq) can be determined using the equation ΔG = -RTln(K_eq). These calculations must consider the contributions of all reactants and products at their optimized geometries.
Table 2: Illustrative Calculated Thermodynamic Data for the Hydrolysis of Trimethyl(4-nitrophenoxy)silane
| Thermodynamic Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -5.2 |
| Gibbs Free Energy of Reaction (ΔG) | -2.1 |
| Activation Energy (Ea) | 15.8 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from theoretical modeling of reaction profiles.
Quantitative Analysis of Steric and Electronic Effects on Reactivity
The reactivity of trimethyl(4-nitrophenoxy)silane is governed by a delicate balance of steric and electronic factors. The bulky trimethylsilyl group can sterically hinder the approach of reactants to the silicon center or the adjacent phenoxy ring. Conversely, the electronic properties of the nitro group profoundly influence the molecule's reactivity.
A quantitative understanding of these effects can be achieved through Hammett analysis, a cornerstone of physical organic chemistry. wikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the parent compound through the substituent constant (σ) and the reaction constant (ρ). The σ value quantifies the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these effects.
For the hydrolysis of a series of para-substituted phenoxytrimethylsilanes, a Hammett plot would likely show a positive ρ value. This indicates that electron-withdrawing substituents, like the nitro group with its large positive σ value, accelerate the reaction by stabilizing the developing negative charge in the transition state. Studies on the hydrolysis of substituted nitrophenyl benzoate (B1203000) esters have successfully employed Hammett plots to elucidate reaction mechanisms. researchgate.netemerginginvestigators.orgresearchgate.net
Table 3: Hammett Substituent Constants (σp) for Selected para-Substituents
| Substituent | σp Value |
| -NO₂ | +0.78 |
| -CN | +0.66 |
| -Cl | +0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
Source: Based on established Hammett constant values.
Prediction and Validation of Spectroscopic Signatures
Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can then be validated against experimental data. For trimethyl(4-nitrophenoxy)silane, this includes predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate computational methods and conformational averaging are employed. nih.govruc.dk For trimethyl(4-nitrophenoxy)silane, the predicted ¹H NMR spectrum would show a singlet for the trimethylsilyl protons and distinct signals for the aromatic protons of the nitrophenoxy group. The predicted ¹³C NMR spectrum would similarly provide the chemical shifts for all carbon atoms in the molecule.
Vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum. These calculated frequencies are often systematically scaled to improve agreement with experimental data. nih.gov The IR spectrum of trimethyl(4-nitrophenoxy)silane is expected to show characteristic bands for the Si-CH₃ vibrations, the Ar-O-Si linkage, and the symmetric and asymmetric stretches of the nitro group.
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculations can identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The strong electron-withdrawing nature of the nitro group is expected to lead to a significant red-shift in the absorption spectrum compared to unsubstituted phenoxytrimethylsilane. Solvatochromism, the change in color with solvent polarity, can also be investigated computationally, providing insights into the nature of the electronic transitions. rsc.orgrsc.org
Table 4: Predicted vs. Experimental Spectroscopic Data for Trimethyl(4-nitrophenoxy)silane
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) |
| ¹H NMR (δ, ppm, Si(CH₃)₃) | 0.35 | ~0.4 |
| ¹³C NMR (δ, ppm, Si(CH₃)₃) | -0.5 | ~0 |
| IR (cm⁻¹, ν_as(NO₂)) | 1520 | ~1525 |
| IR (cm⁻¹, ν_s(NO₂)) | 1340 | ~1345 |
| UV-Vis (λ_max, nm) | 315 | ~320 |
Note: Predicted values are illustrative and based on typical computational accuracy. Experimental values are representative for this class of compounds.
Design and Reactivity of Trimethyl 4 Nitrophenoxy Silane Analogues and Derivatives
Structure-Reactivity Relationships in Substituted Aryloxysilanes
The reactivity of aryloxysilanes, including trimethyl(4-nitrophenoxy)silane, is predominantly governed by the nature of the substituents on the aromatic ring. These substituents exert electronic effects that modulate the strength and polarity of the silicon-oxygen (Si-O) bond and the reactivity of the aryl ring itself.
The nitro group in the para position of trimethyl(4-nitrophenoxy)silane is a strong electron-withdrawing group. This has two major consequences. Firstly, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density. nih.govresearchgate.net Conversely, it activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate. organic-chemistry.org
More pertinent to the typical reactions of this compound is the influence of the nitro group on the lability of the Si-O bond. The electron-withdrawing nature of the 4-nitrophenyl group makes the 4-nitrophenoxy moiety a better leaving group. This enhances the susceptibility of the silicon atom to nucleophilic attack, thereby increasing the rate of Si-O bond cleavage. This effect is a classic example of structure-reactivity relationships, where the rate of hydrolysis or other nucleophilic substitution reactions at the silicon center is expected to be significantly higher for trimethyl(4-nitrophenoxy)silane compared to its non-substituted or electron-donating group-substituted counterparts.
Computational studies and experimental data on related systems support this hypothesis. For instance, theoretical calculations on the hydrolysis of siloxanes have shown that factors that stabilize the leaving group facilitate the cleavage of the Si-O bond. researchgate.net While the Si-O bond is generally strong, with a dissociation energy significantly higher than a C-O bond, its kinetic lability can be tuned by electronic factors. nih.gov The presence of a tethered functional group can also significantly impact the rate of Si-O bond cleavage through neighboring group participation. nih.gov
The table below summarizes the expected relative reactivity of the Si-O bond in a series of para-substituted trimethylphenoxysilanes based on the electronic nature of the substituent.
| Substituent (X) in 4-X-C₆H₄OSi(CH₃)₃ | Electronic Effect of X | Expected Relative Rate of Si-O Bond Cleavage (Hydrolysis) |
| -NO₂ | Strong Electron-Withdrawing | Highest |
| -CN | Electron-Withdrawing | High |
| -Cl | Weak Electron-Withdrawing | Moderate |
| -H | Neutral | Reference |
| -CH₃ | Electron-Donating | Low |
| -OCH₃ | Strong Electron-Donating | Lowest |
Exploration of Related Silane (B1218182) Classes (e.g., Vinoxysilanes, Ethynylsilanes with Nitroaryl Groups)
While trimethyl(4-nitrophenoxy)silane is an aryloxysilane, its core structural motif—a silicon atom linked to an unsaturated system bearing a nitro group—can be extended to other classes of organosilanes, such as vinoxysilanes and ethynylsilanes. The introduction of a nitroaryl group to these systems is anticipated to impart unique reactivity.
Vinoxysilanes with Nitroaryl Groups: Silyl (B83357) enol ethers, or vinoxysilanes, are versatile intermediates in organic synthesis, primarily acting as enolate equivalents. A hypothetical nitroaryl vinoxysilane, such as 1-nitro-4-(1-(trimethylsilyloxy)ethenyl)benzene, would combine the features of a silyl enol ether with the electronic properties of a nitroaromatic compound. The electron-withdrawing nitro group would likely influence the nucleophilicity of the enol double bond, potentially reducing its reactivity towards electrophiles compared to non-aromatic silyl enol ethers. However, such compounds could be interesting substrates for reactions involving the nitroaryl moiety or for studying the electronic communication between the silyloxyvinyl group and the nitroaromatic system.
Ethynylsilanes with Nitroaryl Groups: Ethynylsilanes are another important class of organosilicon compounds used in cross-coupling reactions and as precursors to other functional groups. An ethynylsilane bearing a nitroaryl group, for instance, ((4-nitrophenylethynyl)trimethylsilane), would be a valuable building block. The nitro group would modulate the electronic properties of the alkyne and could be used as a handle for further transformations. The reactivity of the C-Si bond in such compounds towards cleavage by fluoride (B91410) ions or other reagents would also be influenced by the electronic nature of the nitroaryl substituent.
While specific examples of vinoxysilanes and ethynylsilanes directly analogous to trimethyl(4-nitrophenoxy)silane are not prevalent in the literature, their synthesis could likely be achieved through established methods such as the silylation of corresponding nitro-substituted ketones or the coupling of nitroaryl halides with silylacetylenes.
Strategies for Derivatization Through Functional Group Transformations (e.g., Nitro Group Reduction)
A key strategy for creating derivatives of trimethyl(4-nitrophenoxy)silane is the chemical modification of its functional groups. The most prominent of these is the reduction of the nitro group to an amine, a transformation that dramatically alters the electronic properties of the molecule.
The reduction of an aromatic nitro group is a well-established and fundamental reaction in organic synthesis. wikipedia.org This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn modifies the reactivity of both the aromatic ring and the silyloxy group. This reduction can be achieved using a variety of reagents, with several methods being compatible with the silyl ether functionality. masterorganicchemistry.comcommonorganicchemistry.com
Common methods for the reduction of aromatic nitro groups that could be applied to trimethyl(4-nitrophenoxy)silane include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. wikipedia.orgcommonorganicchemistry.com
Metal-Mediated Reductions: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic and effective choices. masterorganicchemistry.comcommonorganicchemistry.com
Hydrosilylation: The use of silanes, such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, offers a metal-free alternative for nitro group reduction. beilstein-journals.orggoogle.com This method is particularly relevant in the context of silicon chemistry.
The successful reduction would yield 4-(trimethylsilyloxy)aniline, a compound with significantly different properties. The amino group is a strong activating group for electrophilic aromatic substitution and would also decrease the rate of Si-O bond cleavage by making the phenoxy group a poorer leaving group.
Another potential derivatization is the cleavage of the trimethylsilyl (B98337) (TMS) group to unmask the phenolic hydroxyl group, yielding 4-nitrophenol (B140041). This can be readily achieved under mild conditions, for example, with a fluoride source or mild acid, and is a common deprotection strategy in organic synthesis. researchgate.net
Stereochemical Aspects: Development of Silicon-Centered Chirality in Related Phenoxysilanes
The development of silicon-centered chirality has been an area of growing interest, aiming to create new chiral ligands, catalysts, and materials. While trimethyl(4-nitrophenoxy)silane itself is achiral, it is conceivable to design and synthesize chiral analogues.
Creating a chiral center at the silicon atom requires the silicon to be bonded to four different substituents. Starting from a related phenoxysilane, one could envision replacing the methyl groups on the silicon with different alkyl or aryl groups. For example, a molecule like (4-nitrophenoxy)methylphenylvinylsilane would be chiral at the silicon center.
The synthesis of such chiral-at-silicon compounds is a significant challenge. Recent advances in asymmetric catalysis have provided new methods for the enantioselective synthesis of organosilanes. One promising approach is the catalytic enantioselective insertion of carbenes into Si-H bonds. ucdavis.edu This methodology allows for the creation of chiral silanes with high enantioselectivity.
A potential synthetic route to a chiral phenoxysilane could involve the following conceptual steps:
Synthesis of a prochiral diaryl- or alkylarylsilane (e.g., methylphenylsilane).
Enantioselective reaction, for instance, a dehydrogenative coupling or hydrosilylation with a chiral catalyst to introduce a third, different group.
Finally, reaction with 4-nitrophenol to introduce the phenoxy group, or alternatively, introduction of the phenoxy group earlier in the sequence.
The resulting chiral phenoxysilanes could have applications in asymmetric synthesis, potentially as chiral derivatizing agents or as precursors to chiral silicon-based ligands. The stereochemical integrity of the silicon center during subsequent reactions would be a critical factor to consider.
Future Research Trajectories in Phenoxysilane Chemistry
Development of Novel Catalytic Systems for Highly Selective Transformations
The development of new catalytic systems is paramount for unlocking the full synthetic potential of phenoxysilanes. Future research will likely focus on creating catalysts that can achieve highly selective transformations involving the Si-O bond of compounds like Silane (B1218182), trimethyl(4-nitrophenoxy)-. The electron-withdrawing nitro group in this molecule makes the phenoxy group a good leaving group, suggesting its utility in catalytic cross-coupling reactions. While palladium-catalyzed cross-coupling reactions are well-established for other organosilanes, the development of catalysts tailored for phenoxysilanes is an active area of research. thermofishersci.in
Furthermore, the exploration of non-metal catalytic systems for the cleavage of Si-O bonds is a promising and more sustainable approach. For instance, base-catalyzed protodesilylation of various organosilanes has been demonstrated to be highly efficient. lookchem.com Future work could involve designing and optimizing base-catalysis for the selective cleavage or transformation of the trimethylsilyl (B98337) group in Silane, trimethyl(4-nitrophenoxy)-, enabling its use as a versatile silylating agent or protecting group in complex molecular architectures.
Exploration of Unprecedented Reaction Pathways and Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms governing phenoxysilane chemistry is crucial for discovering novel transformations. The unique reactivity of Silane, trimethyl(4-nitrophenoxy)- stems from the interplay between the silicon center and the electronically modified phenoxy group. The nitro substituent increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to phenoxysilanes with electron-donating groups.
This enhanced reactivity can be harnessed to explore unprecedented reaction pathways. For example, while the hydrolysis of chlorosilanes is rapid and often difficult to control, the slower hydrolysis of phenoxysilanes like Silane, trimethyl(4-nitrophenoxy)- allows for more controlled release of the silyl (B83357) group, a valuable attribute in multi-step synthesis. Future mechanistic studies could employ computational modeling and advanced spectroscopic techniques to elucidate the transition states and intermediates involved in its reactions. This knowledge will be instrumental in designing new reactions with high chemo- and regioselectivity. The reduction of the nitro group to an amine offers a pathway to further functionalize the molecule, opening up possibilities for its use as a versatile building block in the synthesis of complex organic molecules.
Rational Design of Organosilanes with Precisely Tunable Functionalities
The ability to fine-tune the properties of organosilanes is a key driver of innovation in this field. Silane, trimethyl(4-nitrophenoxy)- serves as an excellent scaffold for the rational design of new reagents with precisely controlled functionalities. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols and phenols due to its ease of introduction and removal. wikipedia.orgthermofisher.comtcichemicals.com The electronic properties of the phenoxy leaving group can be modulated by altering the substituents on the aromatic ring.
Future research will focus on expanding the library of phenoxysilanes with a wide range of electronic and steric properties. This will enable chemists to select the optimal silylating agent for a specific application, achieving selective protection and deprotection in the presence of other functional groups. The development of automated synthesis platforms will facilitate the rapid generation and screening of these tailored organosilanes, accelerating the discovery of new and improved reagents for organic synthesis. sigmaaldrich.com
Synthesis of Advanced Materials with Tailored Properties for Emerging Technologies
Organosilanes are integral to the development of advanced materials with customized properties. Silane, trimethyl(4-nitrophenoxy)- and related compounds can function as coupling agents to improve the adhesion between organic polymers and inorganic substrates. This property is critical in the manufacturing of composites, coatings, and adhesives.
Future research in this area will explore the use of functionalized phenoxysilanes as precursors for the synthesis of novel hybrid materials. For instance, by modifying the aromatic ring or the silyl group, it is possible to introduce specific functionalities that impart desired properties such as hydrophobicity, thermal stability, or optical activity. The controlled hydrolysis of these silanes can be employed in sol-gel processes to create silica-based materials with tailored porosity and surface chemistry. One area of interest is the development of smart nanosorbents for applications in environmental remediation, such as the extraction of pesticides. researchgate.net
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. chemh.comresearchgate.netchemspeed.com The synthesis of Silane, trimethyl(4-nitrophenoxy)- itself can be optimized using flow chemistry, allowing for precise control over reaction parameters and potentially higher yields and purity. For example, flow chemistry has been successfully applied to hazardous reactions like nitration, demonstrating its potential for the safe and continuous production of nitro compounds. mdpi.com
Looking ahead, the integration of automated synthesis platforms will enable the on-demand production of a diverse range of phenoxysilanes. sigmaaldrich.comsynplechem.com These systems can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. This high-throughput capability will not only accelerate the discovery of new phenoxysilane-based reagents and materials but also facilitate their scalable production for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
